
2-Hydroxy Estradiol 6-N3-Adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy Estradiol 6-N3-Adenine is a biochemical compound with the molecular formula C23H27N5O3 and a molecular weight of 421.49 g/mol . It is a derivative of estradiol, a form of estrogen, and is used primarily in proteomics research . This compound is known for its unique structure, which combines the properties of both estradiol and adenine, making it a valuable tool in various scientific studies.
Vorbereitungsmethoden
The synthesis of 2-Hydroxy Estradiol 6-N3-Adenine involves several steps, starting with the preparation of estradiol derivatives and adenine derivatives. The reaction conditions typically require specific catalysts and solvents to facilitate the coupling of these two components. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Hydroxy Estradiol 6-N3-Adenine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy Estradiol 6-N3-Adenine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Hydroxy Estradiol 6-N3-Adenine involves its interaction with specific molecular targets and pathways. It binds to estrogen receptors, modulating their activity and influencing the expression of target genes . Additionally, it may interact with adenine-binding proteins, affecting various cellular processes such as DNA replication and repair . The compound’s dual functionality allows it to exert complex biological effects, making it a valuable tool for studying hormone signaling and cellular regulation .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy Estradiol 6-N3-Adenine can be compared with other similar compounds, such as:
2-Hydroxy Estrone 6-N3-Adenine: This compound has a similar structure but differs in the position of the hydroxyl group and the presence of a ketone group instead of a hydroxyl group at the 17th position.
2-Hydroxy Estradiol: This compound lacks the adenine moiety, making it less versatile in terms of its biological applications.
The uniqueness of this compound lies in its combined properties of estradiol and adenine, allowing it to interact with both estrogen receptors and adenine-binding proteins, thereby providing a broader range of applications in scientific research .
Eigenschaften
CAS-Nummer |
912671-55-7 |
---|---|
Molekularformel |
C23H27N5O3 |
Molekulargewicht |
421.501 |
IUPAC-Name |
(8R,9S,13S,14S,17S)-6-(6-aminopurin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C23H27N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,19,29-31H,2-6,24H2,1H3/t11-,13-,15+,16?,19+,23+/m1/s1 |
InChI-Schlüssel |
SKTXDUKLUKAABT-MIPWJFNXSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=C6C5=NC=N6)N |
Synonyme |
(17β)-6-(6-Amino-3H-purin-3-yl)-estra-1,3,5(10)-triene-2,3,17-triol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.